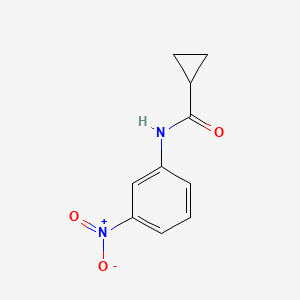

N-(3-nitrophenyl)cyclopropanecarboxamide

説明

Synthesis Analysis

The synthesis of cyclopropanecarboxamide derivatives often involves intricate chemical processes that include the formation of the cyclopropane ring and the introduction of the nitrophenyl group. For instance, a study by Loeppky and Elomari (2000) explored the synthesis of N-cyclopropyl-N-alkylanilines and their reactions with nitrous acid, demonstrating the specific cleavage and transformations influenced by the cyclopropane ring, which could be relevant to synthesizing compounds like N-(3-nitrophenyl)cyclopropanecarboxamide (Loeppky & Elomari, 2000).

科学的研究の応用

Cyanide Detection :

- A study by Sun, Wang, & Guo (2009) developed chemosensors using structurally simple N-nitrophenyl benzamide derivatives for detecting cyanide in an aqueous environment. This was achieved by exploiting the strong affinity of cyanide toward the acyl carbonyl carbon. The high selectivity of these compounds toward CN− makes them practical for monitoring cyanide concentrations in aqueous samples.

Biological Activity of Fungal Derivatives :

- Research by Chen et al. (2016) discovered three dimeric nitrophenyl trans-epoxyamides, chrysamides A-C, from the deep-sea-derived fungus Penicillium chrysogenum. Notably, one of these compounds suppressed the production of proinflammatory cytokine interleukin-17, indicating potential biological activity.

Synthesis of Anticancer Drugs :

- A 2020 study by Sadineni et al. used 4-nitrophenyl cyclopropylcarbamate, a compound closely related to N-(3-nitrophenyl)cyclopropanecarboxamide, as a novel synthon for synthesizing the anticancer drug lenvatinib. This highlights the potential of such compounds in pharmaceutical synthesis.

Chemical Reaction Dynamics :

- The study of the reactions of N-cyclopropyl-N-alkylanilines with nitrous acid provided insights into the specific cleavage of the cyclopropyl group from nitrogen, as per research by Loeppky & Elomari (2000). This has implications in understanding reaction mechanisms involving similar compounds.

Antiproliferative and Pro-Apoptotic Effects in Cancer Research :

- Ring-substituted hydroxynaphthanilides, a category that includes similar nitro-substituted compounds, were studied by Kauerová et al. (2016) for their potential anticancer effects. These compounds showed promising antiproliferative activity against cancer cells, suggesting their potential in cancer therapy.

Corrosion Inhibition Studies :

- A study conducted by Mishra et al. (2018) demonstrated the use of N-phenyl-benzamide derivatives, including those with nitro substituents, in inhibiting the acidic corrosion of mild steel. This indicates their potential application in material science and engineering.

特性

IUPAC Name |

N-(3-nitrophenyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-10(7-4-5-7)11-8-2-1-3-9(6-8)12(14)15/h1-3,6-7H,4-5H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRGOUPWHRPYKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351284 | |

| Record name | N-(3-nitrophenyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-nitrophenyl)cyclopropanecarboxamide | |

CAS RN |

101946-39-8 | |

| Record name | N-(3-nitrophenyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-{3-[(3-fluorophenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-1(2H)-phthalazinone](/img/structure/B5578460.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5578472.png)

![3-(2-methyl[1]benzothieno[3,2-d][1,3]thiazol-1-ium-1-yl)-1-propanesulfinate](/img/structure/B5578480.png)

![[4-(2,5-dioxo-1-pyrrolidinyl)phenoxy]acetic acid](/img/structure/B5578486.png)

![ethyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5578504.png)

![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5578513.png)

![N-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]glycine](/img/structure/B5578515.png)

![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5578522.png)

![2-chloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5578527.png)

![ethyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5578554.png)

![3-(isobutylthio)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B5578555.png)